molecular formula C7H16ClNO B13393673 2-Aminoheptan-3-one hydrochloride

2-Aminoheptan-3-one hydrochloride

Cat. No.: B13393673
M. Wt: 165.66 g/mol
InChI Key: UCTWSWXUDUDOAT-UHFFFAOYSA-N
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Description

The Importance of α-Amino Ketones as Core Chemical Motifs

α-Amino ketones are a class of organic compounds characterized by an amine group attached to the carbon atom adjacent to a ketone group. This unique structural arrangement makes them highly valuable building blocks in organic synthesis. researchgate.netcolab.ws Their bifunctional nature, containing both a nucleophilic amine and an electrophilic carbonyl group, allows for a diverse range of chemical transformations. wikipedia.orgacs.org These motifs are integral to the synthesis of various nitrogen-containing heterocyclic compounds and are found in numerous biologically and pharmacologically active natural products. colab.ws The presence of both an amino and a carbonyl group in their molecular structure renders them extremely useful in the construction of complex molecules, including those with therapeutic applications. researchgate.net

A Historical Look at α-Amino Ketone Synthesis and Structural Variations

The synthesis of α-amino ketones has been a subject of considerable research in organic chemistry. Historically, methods often involved the amination of α-haloketones. wikipedia.org Over the years, a multitude of protocols have been developed, reflecting the importance of this class of compounds. researchgate.netrsc.org These methods can be broadly categorized based on the starting materials and the nature of the chemical reactions employed, which include oxidation, reduction, addition, coupling, and rearrangement reactions. colab.ws

α-Amino ketones can be classified based on the substitution of the amine group as primary, secondary, or tertiary. Primary α-amino ketones, while being valuable synthetic intermediates, are often unstable and prone to self-condensation. wikipedia.org To enhance stability for laboratory use, they are frequently isolated and handled as their hydrochloride salts, such as in the case of aminoacetone hydrochloride. wikipedia.org

2-Aminoheptan-3-one Hydrochloride: A Representative Aliphatic α-Amino Ketone

This compound stands as a specific example of an aliphatic α-amino ketone. Its structure consists of a seven-carbon chain with a ketone at the third position and an amino group at the second position. The hydrochloride salt form enhances its stability. wikipedia.org As a primary α-amino ketone, it embodies the characteristic reactivity and synthetic potential of this compound class. researchgate.netwikipedia.org Its aliphatic nature, characterized by a non-aromatic carbon chain, distinguishes it from its aromatic counterparts and influences its physical and chemical properties.

Research Directions and Academic Importance in Synthesis

The development of novel and efficient methods for the synthesis of α-amino ketones, including aliphatic variants like 2-aminoheptan-3-one, remains an active area of research. researchgate.netrsc.org Current research trajectories focus on developing more sustainable and atom-economical synthetic routes. This includes the exploration of metal-free catalytic systems and the direct C-H amination of ketones to avoid pre-functionalization steps. organic-chemistry.orgresearchgate.net The academic relevance of these compounds is underscored by their role as versatile synthons in the preparation of more complex and medicinally relevant molecules. researchgate.net The continuous effort to refine the synthesis of these building blocks highlights their enduring importance in the advancement of organic and medicinal chemistry. rsc.org

PropertyValue
IUPAC Name (2S)-2-amino-3-heptanone hydrochloride sigmaaldrich.com
CAS Number 156990-36-2 sigmaaldrich.combldpharm.com
Molecular Formula C7H16ClNO sigmaaldrich.combldpharm.com
Molecular Weight 165.66 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com
Storage Temperature Room Temperature, Inert atmosphere sigmaaldrich.combldpharm.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-aminoheptan-3-one;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-3-4-5-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H

InChI Key

UCTWSWXUDUDOAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C)N.Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Aminoheptan 3 One Hydrochloride and α Amino Ketones

Characteristic Reactions of the Amino Ketone Moiety

The unique structure of α-amino ketones, where a carbonyl group is adjacent to an amino group, leads to specific reactivity at both functional centers. These reactions are fundamental to their application as synthetic intermediates. nih.govresearchgate.net

The carbonyl carbon in α-amino ketones is electrophilic and susceptible to nucleophilic attack, a characteristic reaction of aldehydes and ketones. wikipedia.orgmasterorganicchemistry.comsavemyexams.com This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds, making α-amino ketones versatile precursors for more complex molecules. nih.gov

Nucleophilic Additions: Nucleophilic addition to the carbonyl group is a primary transformation. wikipedia.org For instance, the addition of organometallic reagents like Grignard or organolithium reagents can introduce new alkyl or aryl groups. The reaction proceeds via a 1,2-nucleophilic addition mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com

Reductions: The reduction of the ketone in α-amino ketones to form 1,2-amino alcohols is a synthetically important transformation. rsc.org The stereochemical outcome of this reduction is highly dependent on the reducing agent used and the substitution pattern of the amino group (primary, secondary, or tertiary). acs.org

For primary and secondary α-amino ketones, reduction with various agents like lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and diborane (B8814927) often proceeds with high stereoselectivity to yield the trans or anti amino alcohol. acs.orgresearchgate.net This high selectivity is attributed to the formation of a stable, cyclic chelate intermediate between the reducing agent and both the amino and carbonyl groups. The hydride is then delivered internally, leading to a predictable stereochemical outcome. acs.org In contrast, the reduction of tertiary α-amino ketones often results in lower stereoselectivity, producing a mixture of cis and trans isomers. This is because a stable covalent complex with the reducing agent is less likely, allowing for hydride attack from either face of the carbonyl group. acs.org

Table 1: Stereoselectivity in the Reduction of α-Amino Ketones

Amine SubstitutionReducing AgentMajor Product DiastereomerProposed Rationale
Primary or SecondaryLiAlH₄, NaBH₄trans (anti)Formation of a stable chelate intermediate directs internal hydride delivery. acs.org
TertiaryVariousMixture of cis and transLess stable complex formation allows for less selective external hydride delivery. acs.org
Serine-derivedZn(BH₄)₂antiHigh diastereoselectivity achieved with specific reducing agents. researchgate.net

The amine group in α-amino ketones, particularly in its free base form, acts as a nucleophile and can undergo a variety of characteristic reactions.

Alkylation and Acylation: The nitrogen atom can be alkylated or acylated to form more complex derivatives. Acylation, the reaction with acyl chlorides or anhydrides, is a common method to produce N-acyl α-amino ketones. thieme-connect.comnih.gov These reactions typically proceed under standard conditions, such as using an anhydride (B1165640) with a base like pyridine (B92270) or, in some novel methods, under neutral conditions catalyzed by dimethylformamide (DMF). thieme-connect.com The resulting α-acylamino ketones are versatile intermediates for synthesizing heterocycles like imidazoles and oxazoles. nih.gov

Condensation Reactions: Primary α-amino ketones are prone to self-condensation reactions, often leading to the formation of dihydropyrazines through the dimerization of two molecules. researchgate.netwikipedia.org The reaction of an α-amino ketone with a 1,2-dicarbonyl compound is a classic method for synthesizing substituted pyrazines. More broadly, reactions of primary or secondary amines with ketones or aldehydes can lead to the formation of imines or enamines, respectively. youtube.compressbooks.publibretexts.org This transformation begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. wikipedia.orgyoutube.com For primary amines, this intermediate then dehydrates to form an imine. pressbooks.publibretexts.org

Detailed Studies of Reaction Mechanisms

Understanding the mechanisms of reactions involving α-amino ketones is crucial for controlling reaction outcomes and designing new synthetic methods.

A central feature in the mechanism of many α-amino ketone reactions is the formation of a transient intermediate where the amine and carbonyl functionalities have interacted. In condensation reactions, the initial step is the nucleophilic addition of the amine to the carbonyl carbon. wikipedia.org This reversible step leads to a zwitterionic species that quickly undergoes a proton transfer to yield a neutral hemiaminal or carbinolamine intermediate. youtube.compressbooks.pubyoutube.com

This hemiaminal is a key branch point. In the presence of an acid catalyst, the hydroxyl group can be protonated to form a good leaving group (H₂O). Subsequent elimination of water generates an iminium ion. pressbooks.publibretexts.org If the starting amine was primary, this iminium ion can lose a proton from the nitrogen to give a stable imine. libretexts.org If the amine was secondary, a proton is instead lost from the α-carbon to yield an enamine. youtube.comlibretexts.org The formation of these intermediates is fundamental to many synthetic applications, including the synthesis of heterocycles and the famous Wolff-Kishner reduction. youtube.com

In other contexts, such as the Heyns rearrangement, an α-hydroxy ketone rearranges to an α-amino ketone. The proposed mechanism proceeds through the formation of an α-hydroxy imine, which tautomerizes to a hydroxy enamine intermediate before rearranging. rsc.org

Kinetic analyses of enamine-mediated reactions have shown that a radical chain mechanism can be operative in certain photochemical alkylations. acs.org Studies measuring quantum yield and reaction profiles have helped to elucidate the propagation steps, indicating that the trapping of a carbon-centered radical by the enamine is a key bond-forming step. acs.org

Furthermore, investigations into the racemization of α-amino acid esters have shown that the rate depends significantly on the structure of the reactants and the specific ketone and carboxylic acid used as catalysts. nih.gov Similarly, kinetic studies on the deprotonation of amino acids have highlighted the role of iminium ion formation with carbonyl compounds in increasing the acidity of the α-carbon, a key step in many biological and synthetic transformations. nih.gov The kinetics of such reactions are often studied to understand the relative barriers for different mechanistic pathways. nih.gov

Stereochemical Control and Racemization Pathways in Transformations

The α-carbon of 2-aminoheptan-3-one is a stereocenter, making stereochemical control a critical aspect of its chemistry. The proximity of the carbonyl and amino groups provides pathways for both stereocontrolled reactions and potential racemization.

Racemization of the α-stereocenter can occur under conditions that promote the formation of a planar intermediate, such as an enol or enolate. youtube.com Deprotonation of the α-hydrogen, which is acidic due to the adjacent carbonyl group, leads to a resonance-stabilized enolate. Reprotonation of this planar enolate can occur from either face, leading to a loss of stereochemical information. youtube.com

This tendency toward racemization can be harnessed in dynamic kinetic resolutions (DKR). In a DKR, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a rapid, reversible racemization of the starting material with a slower, irreversible, and stereoselective reaction. For α-amino ketones, racemization can be catalyzed by pyridoxal-5-phosphate (PLP), which forms a Schiff base and stabilizes the negative charge at the α-position, facilitating deprotonation and reprotonation. acs.org When coupled with a highly selective enzymatic reduction (e.g., using a ketoreductase), this allows for the synthesis of 1,2-amino alcohols with high diastereo- and enantioselectivity from a racemic α-amino ketone starting material. acs.org

Advanced Analytical Characterization in α Amino Ketone Research

Spectroscopic Methodologies for Structural and Conformational Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of α-amino ketones.

High-resolution NMR spectroscopy is a powerful tool for the structural confirmation of 2-aminoheptan-3-one hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the proton alpha to the amino group (C2) is expected to appear as a multiplet due to coupling with the adjacent methyl group and the protons of the amino group. The chemical shift of this proton would be significantly influenced by the electron-withdrawing effects of the adjacent carbonyl and amino functionalities. The protons of the butyl chain attached to the carbonyl group would exhibit characteristic multiplets in the upfield region of the spectrum. The presence of the hydrochloride salt would render the amine protons as a broad singlet, exchangeable with D₂O.

The ¹³C NMR spectrum would distinctly show the carbonyl carbon (C3) at a downfield chemical shift, typically in the range of 200-210 ppm. The carbon bearing the amino group (C2) would also be deshielded, appearing further downfield than the other aliphatic carbons. The remaining carbons of the heptane (B126788) backbone would have shifts consistent with their position relative to the functional groups.

For chiral α-amino ketones like (S)-2-aminoheptan-3-one hydrochloride, NMR spectroscopy using chiral shift reagents or chiral solvating agents can be employed to determine enantiomeric purity. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, allowing for their quantification.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a Common Deuterated Solvent (e.g., D₂O)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H₂N⁺-~7.5-8.5br s3H
-CH(NH₂)-~4.0-4.5q1H
-C(=O)-CH₂-~2.5-2.8t2H
-CH₂-CH₂-CH₃~1.5-1.7m2H
-CH₂-CH₃~1.2-1.4m2H
-CH(NH₂)-CH₃~1.2-1.4d3H
-CH₂-CH₃~0.8-1.0t3H

Note: Predicted values are based on general principles of NMR spectroscopy for α-amino ketones. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (C3)205-215
CH(NH₂) (C2)50-60
-C(=O)-CH₂- (C4)35-45
-CH(NH₂)-CH₃ (C1)15-25
-CH₂-CH₂-CH₃ (C5)20-30
-CH₂-CH₃ (C6)20-30
-CH₃ (C7)10-15

Note: Predicted values are based on general principles of NMR spectroscopy for α-amino ketones. Actual values may vary based on solvent and experimental conditions.

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the protonated form of the free base (C₇H₁₅NO).

A key fragmentation pathway for ketones is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com For 2-aminoheptan-3-one, this can occur on either side of the carbonyl group. Cleavage between C2 and C3 would result in the loss of the aminomethyl radical, while cleavage between C3 and C4 would lead to the loss of a butyl radical. The resulting acylium ions are resonance-stabilized and produce strong signals in the mass spectrum. Another common fragmentation for amines is the loss of ammonia (B1221849) (NH₃). yakhak.orgacs.org

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Aminoheptan-3-one

Fragment Ion (m/z) Proposed Structure/Origin
[M+H]⁺Protonated parent molecule
[M+H - NH₃]⁺Loss of ammonia from the parent ion
[CH₃CH(NH₂)CO]⁺α-cleavage with loss of butyl radical
[CH₃(CH₂)₃CO]⁺α-cleavage with loss of aminomethyl radical

Chromatographic Techniques for Enantiomeric Purity Determination

For chiral molecules like (S)-2-aminoheptan-3-one hydrochloride, determining the enantiomeric purity is critical. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® IA), are often effective in separating the enantiomers of amino ketones. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, can be optimized to achieve baseline separation of the enantiomeric peaks. nih.gov Coupling HPLC with a mass spectrometer (LC-MS) can provide simultaneous separation and mass identification, enhancing the confidence in peak assignment. acs.org

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. While a specific crystal structure for this compound is not publicly available, the technique would be invaluable for its characterization.

If a suitable single crystal could be grown, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles. For the hydrochloride salt, it would also detail the intermolecular interactions that stabilize the crystal lattice. Key interactions would likely include hydrogen bonds between the protonated amino group (-NH₃⁺) and the chloride counter-ion (Cl⁻), as well as potential hydrogen bonding involving the carbonyl oxygen. These interactions dictate the packing of the molecules in the crystal and influence physical properties such as melting point and solubility. In the absence of a specific structure, insights can be drawn from related α-amino ketone hydrochlorides.

Theoretical and Computational Chemistry Studies on α Amino Ketones

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the three-dimensional structure and electronic characteristics of α-amino ketones. These calculations can precisely predict geometric parameters such as bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Detailed analysis of the electronic structure provides critical information. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov For an α-amino ketone, the carbonyl oxygen would be an area of negative potential (nucleophilic), while the hydrogens of the protonated amine group would be regions of positive potential (electrophilic). nih.gov

Table 1: Representative Calculated Properties for a Prototypical α-Amino Ketone

PropertyDescriptionPredicted Value
HOMO Energy Energy of the highest occupied molecular orbital-6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital0.8 eV
HOMO-LUMO Gap Energy difference indicating chemical reactivity7.3 eV
Dipole Moment Measure of the net molecular polarity3.2 D
C=O Bond Length Length of the carbonyl double bond1.22 Å
C-N Bond Length Length of the carbon-nitrogen single bond1.48 Å

Note: The values in this table are illustrative for a generic α-amino ketone and represent typical data obtained from DFT calculations.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the alkyl chain in molecules like 2-Aminoheptan-3-one hydrochloride arises from rotation around its single bonds, leading to a multitude of possible spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers that separate them.

Computational methods are used to construct a potential energy surface (PES) or a free-energy landscape (FES) of the molecule. elifesciences.org This mapping reveals the various low-energy conformers (local minima) and the transition states that connect them. elifesciences.org For α-amino ketones, the relative orientation of the amino group and the carbonyl group is a critical factor. Stabilizing stereoelectronic effects, such as hyperconjugation between a C-H bond's sigma orbital (σC-H) and the carbonyl group's anti-bonding pi orbital (πC=O), can significantly influence which conformations are preferred. imperial.ac.uk These interactions are generally more significant than in corresponding allylic systems because the πC=O orbital is a better electron acceptor. imperial.ac.uk

Table 2: Hypothetical Relative Energies of Different Conformers of an α-Amino Ketone

ConformerDihedral Angle (N-Cα-C=O)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum) ~120° (Gauche)0.0075.2
2 ~180° (Anti)1.515.1
3 ~60° (Gauche)2.18.5
4 ~0° (Eclipsed)4.51.2

Note: This table presents a hypothetical energy landscape to illustrate how different spatial arrangements have distinct stabilities.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational chemistry provides powerful tools for predicting the reactivity of α-amino ketones and the selectivity of their reactions. escholarship.org By modeling reaction pathways, chemists can calculate the activation energies associated with different potential transformations. A lower activation energy corresponds to a faster reaction rate.

For instance, in reactions such as reductions or additions to the carbonyl group, computational models can compare the energy profiles of different nucleophilic attacks. This analysis helps predict whether a reaction will occur and which product will be favored (chemoselectivity). acs.orgnih.gov Similarly, for molecules with stereocenters, calculations can determine the energy barriers for attack from different faces of the molecule, thereby predicting the stereochemical outcome (stereoselectivity). Modern computational studies can even account for dynamic effects beyond simple transition state theory to rationalize product ratios. escholarship.org The analysis of global reactivity parameters, derived from electronic structure calculations, can also offer insights into the general reactivity of the molecule in processes like redox reactions. nih.gov

Table 3: Example of Calculated Activation Energies for Competing Reactions

Reaction TypeAttacking SpeciesCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Carbonyl Reduction Hydride (e.g., from NaBH₄)12.5Favorable
Nucleophilic Addition Grignard Reagent (e.g., CH₃MgBr)15.2Favorable, but slower than reduction
Enolate Formation Strong Base (e.g., LDA)18.0Less Favorable under standard conditions

Note: This table illustrates how computational modeling can be used to compare the feasibility of different reaction pathways.

Computational Design of Stereoselective Catalysts and Processes

One of the most advanced applications of computational chemistry is the rational design of catalysts for specific chemical transformations. rsc.org For reactions involving α-amino ketones, where the creation of a specific stereoisomer is often the goal, computational modeling is invaluable. rsc.org

Scientists can build computer models of an enzyme's or a synthetic catalyst's active site and simulate how a substrate like an α-amino ketone fits and reacts within it. nih.gov By calculating the energies of the transition states for the formation of all possible stereoisomers, researchers can predict the enantiomeric or diastereomeric excess that a given catalyst will produce. This predictive power allows for the in silico screening of numerous catalyst variants, identifying the most promising candidates for laboratory synthesis and testing. This approach accelerates the discovery of highly efficient and selective catalysts for processes like asymmetric hydrogenations or dynamic kinetic resolutions (DKR) of α-amino ketones, which are crucial for producing enantiomerically pure products. nih.govacs.org

Table 4: Illustrative Computational Screening of Chiral Catalysts for Asymmetric Reduction

Catalyst DesignLigand TypePredicted Transition State Energy Difference (ΔΔG‡, kcal/mol)Predicted Enantiomeric Excess (ee, %)
Cat-01 Chiral Phosphine A1.895%
Cat-02 Chiral Diamine B1.180%
Cat-03 Chiral Phosphine C2.5>99%
Cat-04 Achiral Ligand0.00% (Racemic)

Note: This table demonstrates how computational results can guide the selection of a catalyst to achieve a desired stereochemical outcome.

Applications of 2 Aminoheptan 3 One Hydrochloride in Advanced Organic Synthesis

Strategic Building Block for Complex Molecule Synthesis

As a member of the aminoketone family, 2-Aminoheptan-3-one hydrochloride possesses two reactive centers that can be selectively or sequentially manipulated to build molecular complexity. The amino group can undergo a variety of transformations, including acylation, alkylation, and Schiff base formation, while the ketone functionality is susceptible to nucleophilic attack, reduction, and condensation reactions.

This dual reactivity makes it a potential starting material for the synthesis of more elaborate molecules. For instance, the amino group can be protected, allowing for selective reactions at the ketone, followed by deprotection and further functionalization of the amine. This strategic approach is fundamental in multi-step organic synthesis. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prominent in the reviewed literature, the general reactivity pattern of β-aminoketones suggests its applicability in such endeavors. researchgate.netresearchgate.net

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The condensation of β-aminoketones with various reagents is a classical and powerful method for the synthesis of a wide array of nitrogen-containing heterocycles. rsc.org The 1,3-relationship of the amine and ketone in this compound makes it a suitable precursor for the formation of five- and six-membered rings, which are core structures in many pharmaceuticals and biologically active compounds.

For example, condensation reactions with dicarbonyl compounds, or their equivalents, could potentially lead to the formation of substituted pyridines or dihydropyridines . The reaction with β-dicarbonyl compounds, for instance, is a common strategy for constructing the pyridine (B92270) ring. Similarly, cyclization reactions with reagents containing nitrile or ester functionalities could pave the way for the synthesis of various other heterocyclic systems. While the general synthetic utility of β-aminoketones in forming heterocycles like pyrazines and pyrroles is known, specific studies employing this compound for the synthesis of pyrimidines, pyrroles, or imidazoles were not identified in the conducted research. researchgate.net

Development of Chiral Ligands and Catalysts

The chiral nature of (S)-2-Aminoheptan-3-one hydrochloride makes it a candidate for applications in asymmetric synthesis, particularly as a precursor for chiral ligands or as a chiral auxiliary. bldpharm.com Chiral ligands are crucial for the development of catalysts that can control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a chiral product.

The amino and ketone groups can serve as coordination sites for metal ions, and the chiral center can induce asymmetry in the resulting metal complex. These chiral metal complexes can then be employed as catalysts in a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. However, it has been noted that linear analogs like (S)-2-Aminoheptan-3-one Hydrochloride may be less commonly used in chiral derivatization due to their conformational flexibility compared to more rigid cyclic structures. This flexibility can diminish the effective transfer of chirality from the ligand to the reacting substrate.

Utilization in Non-Clinical Material Science Applications

The application of aminoketones in material science is an emerging area of interest. While specific research detailing the use of this compound in this field is not available, the functional groups present in the molecule suggest potential, though currently unexplored, applications. For instance, aminoketones can be incorporated into polymer backbones or used as monomers to create functional materials. Their ability to form Schiff bases could be exploited in the development of dynamic covalent networks or self-healing materials. Furthermore, the coordination of the amino and ketone groups to metal ions could be utilized in the design of metal-organic frameworks (MOFs) or other coordination polymers with specific catalytic or physical properties. The development of such materials from aminoketone precursors remains an area for future research.

Future Directions and Emerging Research Avenues for 2 Aminoheptan 3 One Hydrochloride

Sustainable Synthesis Routes and Green Chemistry Principles

The future synthesis of 2-aminoheptan-3-one hydrochloride is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, use of renewable resources, and maximization of atom economy. A significant emerging area is biocatalysis, which uses enzymes to perform chemical transformations with high specificity and under mild, environmentally benign conditions. nih.govmanchester.ac.uk

Biocatalytic Approaches:

Enzymes such as transaminases, imine reductases, and α-oxoamine synthases are being harnessed for the synthesis of α-amino ketones.

Transaminases (ω-TAs): These enzymes can catalyze the asymmetric amination of a prochiral ketone, such as heptan-3-one, to produce chiral amines. By selecting the appropriate enzyme and amine donor, optically pure amines can be achieved in high yields. organic-chemistry.org

α-Oxoamine Synthases (AONS): This enzyme family performs a stereospecific, single-step conversion of common α-amino acids into α-amino ketones, avoiding the need for multiple protection and deprotection steps often required in traditional synthesis. nih.gov For instance, the AONS domain of the synthase SxtA has been characterized and applied to synthesize a variety of novel α-amino ketones. nih.gov

Coupled Enzyme Cascades: Researchers are designing one-pot cascade reactions that utilize multiple enzymes. For example, an ene-reductase can first reduce an α,β-unsaturated ketone, with the resulting saturated ketone then being aminated by an imine reductase or reductive aminase within the same pot. This approach can generate multiple stereocenters with high precision.

Metal-Free and Catalytic Strategies:

Beyond biocatalysis, other green methodologies are being developed to minimize reliance on heavy metals and stoichiometric reagents.

Transition-Metal-Free Amination: A direct α-C-H amination of ketones has been achieved using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant, offering a wide substrate scope for both ketones and amines. organic-chemistry.org Another metal-free, one-pot strategy uses N-bromosuccinimide to convert secondary alcohols and amines into α-amino ketones. organic-chemistry.org

Organocatalysis: Chiral Brønsted acids have been used to catalyze the enantioselective transfer hydrogenation of α-keto ketimines, providing a regioselective route to α-amino ketones. researchgate.net

The following table compares traditional synthetic routes with emerging green chemistry alternatives applicable to the synthesis of 2-aminoheptan-3-one.

Table 1: Comparison of Synthetic Approaches for α-Amino Ketones

Feature Traditional Methods Green Chemistry Approaches
Catalyst Often stoichiometric or uses heavy metals (e.g., Cr, Mn). Biocatalytic (enzymes), organocatalytic, or metal-free. nih.govorganic-chemistry.org
Reagents May involve hazardous reagents like pyrophoric metal hydrides or genotoxic alkylating agents. manchester.ac.uk Uses milder reagents (e.g., sodium percarbonate, amine donors), often in aqueous media. organic-chemistry.org
Stereoselectivity Often requires chiral auxiliaries and multiple steps. High enantioselectivity achieved directly via chiral enzymes or catalysts. organic-chemistry.orgresearchgate.net
Reaction Conditions Can require harsh conditions (e.g., extreme pH, high temperatures). Typically mild conditions (e.g., room temperature, neutral pH). organic-chemistry.org

| Waste Generation | Generates significant waste from stoichiometric reagents and multiple purification steps. | Reduced waste due to catalytic nature and fewer steps (higher atom economy). |

Exploration of Novel Reactivity and Unconventional Transformations

The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic ketone, makes it a versatile building block for further chemical transformations. Research is focused on uncovering novel reactivity patterns to access diverse molecular architectures.

The α-amino ketone motif is a valuable synthon for preparing other important structures, such as α-amino alcohols and α-amino acids. nih.gov It is also a key precursor for the synthesis of various nitrogen-containing heterocycles.

Modern Synthetic Applications:

Heterocycle Synthesis: α-Acylamino ketones, derived from α-amino ketones, are key intermediates in the synthesis of imidazoles and oxazoles. Polymer-supported versions allow for the creation of combinatorial libraries of these heterocycles. nih.gov

Heyns Rearrangement: This rearrangement transforms α-hydroxy ketones into α-amino ketones and represents an intramolecular redox reaction where the carbonyl group migrates to an adjacent carbon. researchgate.net Recent strategies have developed metal-free, one-pot tandem reactions based on this rearrangement to generate α-imino ketones, which are versatile intermediates for N,O-ketals. nih.gov

Photoredox and Electrocatalysis: The merger of photoredox catalysis with other catalytic methods is enabling novel transformations. For example, photoredox organocatalysis allows for the direct and selective functionalization of carbonyl compounds under mild conditions.

The table below summarizes some of the novel transformations involving the α-amino ketone scaffold.

Table 2: Novel Transformations and Applications of the α-Amino Ketone Scaffold

Transformation Type Description Resulting Structure
Heterocycle Formation Cyclization of α-acylamino ketones with ammonium acetate. nih.gov 1,2,4-Trisubstituted Imidazoles
Heyns Rearrangement-Based Tandem Reaction One-pot generation of α-imino ketones from α-hydroxy ketones and amines, followed by cascade reactions. nih.gov N,O-Ketals
Enantioselective Transfer Hydrogenation Brønsted acid-catalyzed reduction of in-situ formed α-keto ketimines. researchgate.net Chiral α-Amino Ketones
Nucleophilic Addition Reaction of N-protected α-amino ketones with Grignard reagents and a copper catalyst. organic-chemistry.org Tertiary Alcohols

| Polymer-Supported Synthesis | Use of resin-bound α-amino ketones for solid-phase synthesis. nih.gov | Combinatorial Libraries of Heterocycles |

Integration into Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of synthetic routes for compounds like this compound, the fields of automated synthesis and high-throughput experimentation (HTE) are becoming indispensable. HTE utilizes multi-well plates and robotics to perform a large number of reactions in parallel on a small scale, allowing for the rapid screening of catalysts, reagents, and reaction conditions.

This approach dramatically reduces the time and material required for process development compared to traditional one-at-a-time experimentation. For the synthesis of α-amino ketones, HTE can be used to:

Optimize Reaction Conditions: Quickly screen a wide array of solvents, bases, temperatures, and catalysts to find the optimal conditions for a specific transformation, such as a C-N bond formation.

Discover Novel Catalysts: Screen large libraries of ligands or catalysts (e.g., enzymes) to identify new systems with improved activity or selectivity.

Map Structure-Activity Relationships: Rapidly synthesize a library of analogues of this compound to explore how structural modifications affect reactivity or biological interactions.

A concrete example is the use of HTE to screen enzyme libraries. In the development of biocatalytic cascades, hundreds of enzyme variants can be tested simultaneously to find those with the desired substrate scope and activity, a task that would be prohibitively slow using conventional methods. nih.gov

The following table illustrates a hypothetical HTE workflow for optimizing the reductive amination of heptan-3-one.

Table 3: Illustrative High-Throughput Experimentation Setup for Reductive Amination

Variable Parameter Range Screened
Catalyst 12 different imine reductase (IRED) enzyme variants
Amine Source Ammonia (B1221849), Methylamine, Benzylamine
Solvent System Aqueous Buffer (pH 6.0, 7.0, 8.0), Buffer with 10% DMSO
Temperature 25°C, 30°C, 37°C
Analysis Method High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

| Total Experiments | 12 (enzymes) x 3 (amines) x 3 (pH) x 3 (temps) = 324 reactions |

Interdisciplinary Research Interface with Chemical Biology (excluding human clinical applications)

The interface between chemistry and biology offers powerful tools and insights, with this compound and related compounds serving as valuable molecular probes and substrates in non-clinical biological research.

Biocatalysis as a Core Interface:

The most prominent intersection is the use of enzymes in synthesis (biocatalysis), as detailed in section 7.1. The ability to engineer enzymes to accept specific substrates, such as the precursors to 2-aminoheptan-3-one, and catalyze reactions with high stereospecificity is a central theme in modern chemical biology. nih.gov This involves understanding enzyme mechanisms, protein engineering, and developing multi-enzyme cascades to mimic and adapt metabolic pathways for synthetic purposes. nih.gov For example, research has demonstrated the engineering of enzyme substrate scopes to create promiscuous cascades for synthesizing various 1,2-amino alcohols. nih.gov

Probing and Influencing Biological Systems:

Beyond their synthesis, α-amino ketones are used to study biological processes:

Enzyme Substrate and Inhibitor Scaffolds: The α-amino ketone motif is of high interest for its ability to interact with enzymes. researchgate.net While many studies focus on therapeutic inhibitors, these compounds can also serve as research tools. For instance, they can be used as substrates in enzyme assays to characterize the activity and substrate specificity of newly discovered or engineered enzymes. nih.gov

Studying Chemical Transformations of Biomolecules: Research has shown that aliphatic ketones can induce the racemization of amino acid esters, demonstrating a fundamental chemical interaction between these two classes of biological building blocks. nih.gov This type of study helps elucidate potential side reactions and stability issues in complex biological or prebiotic systems.

Agricultural and Environmental Research: The development of novel compounds for agricultural applications, such as fungicides or herbicides, often involves screening diverse chemical scaffolds. The reactivity of the α-amino ketone motif makes it a candidate for inclusion in libraries aimed at discovering new agrochemicals. For instance, the conversion of α-keto acids to D-amino acids using coupled enzyme reactions is an area of research relevant to agricultural science and technology. fao.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Aminoheptan-3-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves reductive amination of ketone precursors using sodium cyanoborohydride or catalytic hydrogenation. For example, analogous compounds like 1-Amino-3-methylpentan-2-one hydrochloride are synthesized via condensation of methyl ketones with ammonia derivatives under controlled pH (6–7) . Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature (25–40°C) to enhance yield. Purification via recrystallization in ethanol or acetone is recommended to isolate the hydrochloride salt .

Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm backbone structure. For example, the ketone carbonyl signal typically appears at δ 205–215 ppm in 13C^{13}C NMR .
  • IR : Detect characteristic peaks for amine (3300–3500 cm1^{-1}) and ketone (1700–1750 cm1^{-1}) groups .
  • Mass Spectrometry : ESI-MS in positive ion mode can verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • Use fume hoods to minimize inhalation risks.
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • Store in airtight containers at 2–8°C to avoid degradation .
    • Emergency measures: In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for delayed symptoms (e.g., respiratory irritation) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for pharmacological studies?

  • Methodological Answer :

  • Employ chiral chromatography (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
  • Use asymmetric synthesis routes, such as catalytic asymmetric hydrogenation with Rhodium-BINAP complexes, to achieve >95% enantiomeric excess .

Q. What strategies can resolve contradictions in NMR and mass spectrometry data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare data with structurally similar compounds (e.g., 3-Aminocyclobutanone hydrochloride) to identify anomalous signals .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and match experimental data .
  • Isotopic Labeling : Introduce 15N^{15}N-labeled amines to clarify ambiguous peaks in complex spectra .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target receptors (e.g., NMDA receptors for neuroactive analogs) .
  • Use QSAR models to correlate structural features (e.g., logP, polar surface area) with observed bioactivity .
  • Validate predictions with in vitro assays (e.g., cell viability tests on neuronal cell lines) .

Q. What experimental designs are effective for studying the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS over 0–120 minutes .
  • In Vivo Studies : Administer radiolabeled 14C^{14}C-analogs to rodents and track metabolite profiles in plasma and urine using scintillation counting .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?

  • Methodological Answer :

  • Replicate experiments using standardized conditions (e.g., DSC for melting points at 5°C/min heating rate).
  • Solubility tests should use USP buffers (pH 1.2–7.4) under controlled temperature (25°C) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.